4-(chloromethyl)-5-methyl-1H-pyrazole
Overview
Description
4-(chloromethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that chloromethyl groups often interact with proteins and nucleic acids in the cell .
Mode of Action
Chloromethyl groups are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . This suggests that 4-(chloromethyl)-5-methyl-1H-pyrazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with chloromethyl groups are known to be involved in various biochemical reactions, including those at the benzylic position .
Pharmacokinetics
Pharmacokinetics can be described as the study of ‘what the body does to the drug’ and includes the rate and extent to which drugs are absorbed into the body and distributed to the body tissues, and the rate and pathways by which drugs are eliminated from the body by metabolism and excretion .
Result of Action
Compounds with chloromethyl groups are known to cause chemical burns to the respiratory tract, skin, and eyes, and may be harmful if inhaled, swallowed, or absorbed through the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bis-chloromethyl ether (BCME), a compound with a similar chloromethyl group, has been associated with lung cancer, suggesting that inhalation and exposure duration could influence the compound’s action .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOPDBJJBJUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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